

# MS049 Quantitative Profile

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## Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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The table below summarizes the key quantitative data available for **MS049**, which defines its potency and selectivity [1].

Parameter	Value / Description
CAS Number	1502816-23-0 [1]
Molecular Weight	248.36 [1]
Primary Targets	Potent, selective, cell-active dual inhibitor of PRMT4 (CARM1) and PRMT6 [1].
IC <sub>50</sub> for PRMT4	34 nM [1]
IC <sub>50</sub> for PRMT6	43 nM [1]
IC <sub>50</sub> for PRMT8	1600 nM (demonstrating selectivity over other PRMTs) [1]
Cellular IC <sub>50</sub> (HEK293)	0.97 μM (for reduction of H3R2me2a, a PRMT6-mediated mark) [1]
Cellular IC <sub>50</sub> (HEK293)	1.4 μM (for reduction of Med12-Rme2a, a PRMT4-mediated mark) [1]
Solubility	≥ 31 mg/mL in DMSO; ≥ 100 mg/mL in Water [1]

## Experimental Protocol for Cell-Based Assays

While a tissue protocol is not specified, the established methodology for cell-based studies can serve as a foundational reference. The following protocol is adapted from general PRMT activity assays and specific **MS049** applications [1] [2].

### 1. Cell Culture and Plating

- Culture appropriate cell lines (e.g., HEK293) in recommended media (e.g., DMEM with 10% FBS, penicillin, and streptomycin).
- Plate cells at a recommended density (e.g., in 24-well tissue culture plates) and allow them to adhere.

### 2. Compound Preparation and Treatment

- Prepare a stock solution of **MS049** in DMSO. The final DMSO concentration in the culture media should not exceed 0.1% [2].
- Dilute the stock solution in pre-warmed culture media to the desired working concentration. Based on cellular IC<sub>50</sub> data, a concentration range of **0.1 µM to 10 µM** is effective for inhibiting PRMT4/6 activity in HEK293 cells [1].
- Remove the old media from the cells and replace it with the medium containing **MS049** or the vehicle control (DMSO).
- Incubate the cells for a period sufficient to observe biomarker reduction. Literature shows effects can be measured after **20 hours** (for H3R2me2a reduction via PRMT6) and **72 hours** (for Med12-Rme2a reduction via PRMT4) [1].

### 3. Cell Lysis and Protein Extraction

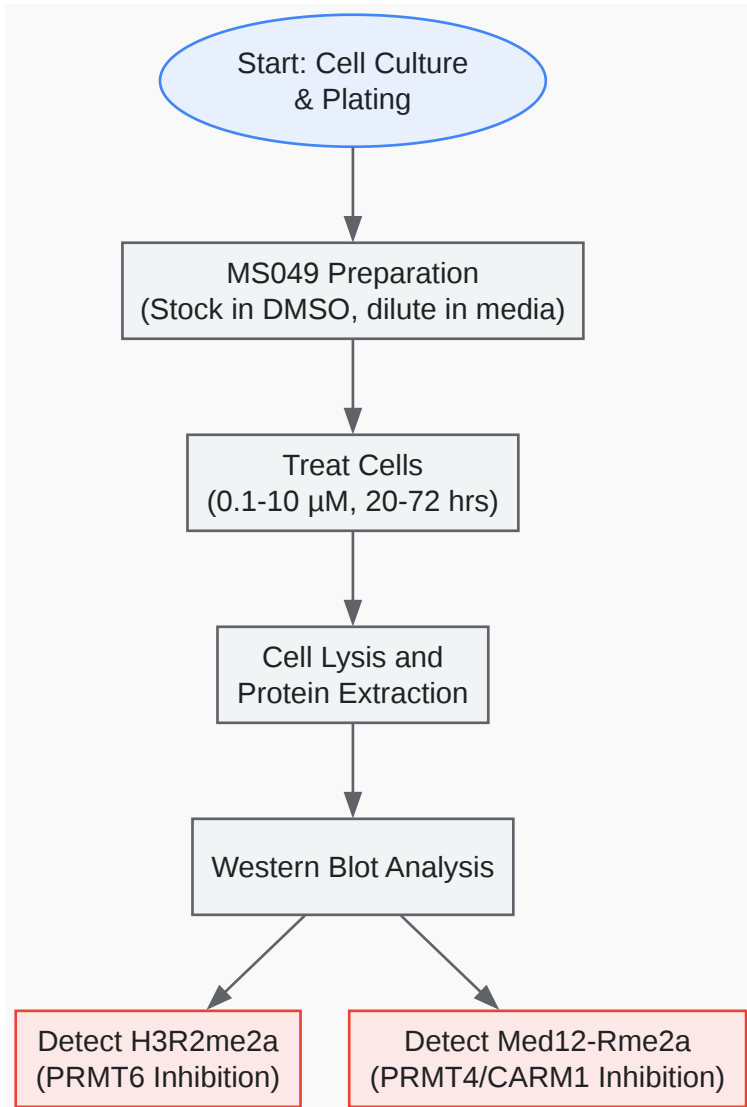
- After treatment, remove the media and wash the cells with PBS.
- Lyse the cells using an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 8, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100) supplemented with protease inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a standard assay (e.g., BCA assay).

### 4. Analysis of Inhibition Efficacy

- The efficacy of **MS049** is typically analyzed by **Western Blot** to detect changes in methylation levels of specific biomarkers [1] [2].
- For **PRMT6 inhibition**, probe for a reduction in **asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a)**.

- For **PRMT4 (CARM1) inhibition**, probe for a reduction in **asymmetric dimethylation of Med12 (Med12-Rme2a)**.

The experimental workflow for this cell-based application is summarized in the following diagram:



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## Key Considerations for Tissue Application

To adapt the use of **MS049** for tissue studies, here are critical factors to consider, as direct data is unavailable:

- **Tissue Penetration and Bioavailability:** The physical-chemical properties of **MS049** (MW 248.36, solubility) suggest good potential for tissue penetration [1]. For in vivo studies, you would need to establish a formulation and dosing regimen (e.g., intraperitoneal injection) that achieves sufficient drug concentration in the target tissue.
- **Biomarker Validation in Tissue:** Confirm that the cellular biomarkers **H3R2me2a** and **Med12-Rme2a** are relevant and detectable in your specific tissue model using techniques like Western blot or immunohistochemistry.
- **Context-Dependent Effects:** Be aware that the biological role and essentiality of PRMT4 and PRMT6 can vary by tissue and cancer type. For instance, one study found that inhibiting PRMT4 alone did not significantly affect the growth of triple-negative breast cancer cells, whereas pan-inhibition of type I PRMTs did [3]. Preliminary experiments to validate the target relevance in your model are crucial.

## Important Safety and Usage Note

**MS049** is labeled "**For research use only**" and is **not for sale to patients** or for use as a therapeutic agent [1].

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## References

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2. Quantitative Methods to Study Protein Arginine ... [jove.com]
3. PRMT inhibition induces a viral mimicry response in triple- ... [nature.com]

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